molecular formula C9H18 B13975315 1,1,2,3,3-Pentamethylcyclobutane CAS No. 57905-86-9

1,1,2,3,3-Pentamethylcyclobutane

Cat. No.: B13975315
CAS No.: 57905-86-9
M. Wt: 126.24 g/mol
InChI Key: DCHVYZZGVBRZNK-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentamethylcyclobutane is a chemical compound with the molecular formula C₉H₁₈. It is a cyclobutane derivative characterized by the presence of five methyl groups attached to the cyclobutane ring.

Preparation Methods

The synthesis of 1,1,2,3,3-Pentamethylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpent-1-ene with magnesium in the presence of a catalyst to form the desired cyclobutane derivative . The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the compound with high yield and purity.

Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up for commercial production. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale synthesis.

Chemical Reactions Analysis

1,1,2,3,3-Pentamethylcyclobutane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into less substituted cyclobutanes or other derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring, leading to the formation of halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with lithium aluminum hydride could produce a less substituted cyclobutane.

Scientific Research Applications

1,1,2,3,3-Pentamethylcyclobutane has several scientific research applications across different fields:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutane derivatives.

    Biology: The compound’s structural properties make it a candidate for studying the interactions of cyclobutane derivatives with biological molecules. It can be used in experiments to explore the effects of cyclobutane rings on biological activity.

    Medicine: Although specific medical applications are not well-documented, cyclobutane derivatives are generally of interest in drug design and development. The unique structure of this compound may offer potential for creating new therapeutic agents.

    Industry: In industrial settings, the compound can be used as a precursor for the synthesis of other chemicals. Its reactivity makes it a valuable intermediate in the production of various cyclobutane-based compounds.

Mechanism of Action

The mechanism by which 1,1,2,3,3-Pentamethylcyclobutane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of various products. The pathways involved in these reactions depend on the type of reaction (e.g., oxidation, reduction, substitution) and the specific reagents used .

Comparison with Similar Compounds

1,1,2,3,3-Pentamethylcyclobutane can be compared with other similar compounds, such as:

    1,1,2,2-Tetramethylcyclobutane: This compound has four methyl groups attached to the cyclobutane ring, making it less substituted than this compound.

    1,1,3,3-Tetramethylcyclobutane: Another tetramethyl-substituted cyclobutane, differing in the positions of the methyl groups.

    1,1,2,2,3-Pentamethylcyclopentane: A cyclopentane derivative with five methyl groups, offering a comparison in terms of ring size and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and stability. The presence of five methyl groups creates steric hindrance, affecting the compound’s behavior in chemical reactions .

Properties

CAS No.

57905-86-9

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

1,1,2,3,3-pentamethylcyclobutane

InChI

InChI=1S/C9H18/c1-7-8(2,3)6-9(7,4)5/h7H,6H2,1-5H3

InChI Key

DCHVYZZGVBRZNK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC1(C)C)(C)C

Origin of Product

United States

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